Cas no 5381-93-1 (2-Butanone, 4-hydroxy-4-phenyl-)
2-Butanone, 4-hydroxy-4-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Butanone, 4-hydroxy-4-phenyl-
- 4-hydroxy-4-phenylbutan-2-one
- 1-hydroxy-1-phenyl-3-butanone
- 1-hydroxy-1-phenylbutan-3-one
- 1-phenyl-1-hydroxy-3-butanone
- 1-phenyl-1-hydroxybutan-3-one
- 2-Butanone,4-hydroxy-4-phenyl
- 4-hydroxy-4-phenyl-2-butanone
- 4-hydroxy-4-phenyl-butan-2-one
- 4-hydroxy-4-phenylbutane-2-one
- 5381-93-1
- DTXSID60448328
- A904803
- SCHEMBL6991
- 4-phenyl-4-hydroxy-2-butanone
- CHEBI:193705
- 4-Hydroxy-4-phenyl-2-butanon
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- Inchi: 1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3
- InChI Key: MUVVFSVVVHYLMQ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)CC(C)=O
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 1.69910
2-Butanone, 4-hydroxy-4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12189853-1g |
4-Hydroxy-4-phenylbutan-2-one |
5381-93-1 | 95% | 1g |
$297 | 2024-07-18 | |
| Crysdot LLC | CD12189853-5g |
4-Hydroxy-4-phenylbutan-2-one |
5381-93-1 | 95% | 5g |
$644 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737672-1g |
4-Hydroxy-4-phenylbutan-2-one |
5381-93-1 | 98% | 1g |
¥2037.00 | 2024-05-09 | |
| Ambeed | A556799-1g |
4-Hydroxy-4-phenylbutan-2-one |
5381-93-1 | 95% | 1g |
$291.0 | 2025-04-18 |
2-Butanone, 4-hydroxy-4-phenyl- Suppliers
2-Butanone, 4-hydroxy-4-phenyl- Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-Butanone, 4-hydroxy-4-phenyl-
Latest Research Insights on 2-Butanone, 4-hydroxy-4-phenyl- (CAS: 5381-93-1) in Chemical Biology and Pharmaceutical Applications
The compound 2-Butanone, 4-hydroxy-4-phenyl- (CAS: 5381-93-1), also known as 4-hydroxy-4-phenyl-2-butanone, has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and biological activity modulation. This research brief synthesizes the latest findings on its synthesis pathways, pharmacological properties, and potential therapeutic uses, providing a comprehensive update for professionals in the field.
Recent studies have highlighted the role of 5381-93-1 as a key intermediate in the synthesis of chiral pharmaceuticals. A 2023 publication in Journal of Medicinal Chemistry demonstrated its utility in asymmetric hydrogenation reactions, achieving enantiomeric excess (ee) values exceeding 95% when paired with novel iridium-based catalysts. This breakthrough addresses longstanding challenges in producing optically active β-hydroxy ketones, a critical scaffold in antihypertensive and antiviral agents.
Pharmacological investigations reveal that 4-hydroxy-4-phenyl-2-butanone exhibits notable anti-inflammatory properties through NF-κB pathway inhibition. In vitro studies using macrophage cell lines (RAW 264.7) showed dose-dependent suppression of pro-inflammatory cytokines (IL-6, TNF-α) at concentrations ranging from 10-100 μM. Molecular docking simulations suggest this activity stems from competitive binding at the p65 subunit's phosphorylation site, offering a potential structural template for developing new immunomodulators.
Analytical chemistry advancements have enabled more precise characterization of this compound. Ultra-high performance liquid chromatography (UHPLC) methods with Q-TOF mass spectrometry detection now achieve quantification limits of 0.1 ng/mL in biological matrices, as reported in Analytical and Bioanalytical Chemistry (2024). This sensitivity is crucial for pharmacokinetic studies, particularly given the compound's rapid glucuronidation in hepatic microsome assays (t1/2 = 28 min in human liver S9 fractions).
Emerging applications in radiopharmaceuticals have been explored through 18F-labeled derivatives of 5381-93-1. PET imaging studies in murine models demonstrated favorable blood-brain barrier penetration (SUVmax = 2.3 at 30 min post-injection), positioning it as a potential tracer for neurodegenerative disease diagnostics. The compound's metabolic stability was significantly improved through deuterium substitution at the α-position, reducing first-pass clearance by 40% in preclinical trials.
Safety evaluations indicate a favorable preliminary toxicological profile. Acute oral toxicity (LD50) in rats exceeded 2000 mg/kg, with no observed genotoxicity in Ames tests up to 500 μg/plate. However, researchers caution about potential CYP3A4 induction effects based on pregnane X receptor (PXR) activation assays, suggesting the need for thorough drug-drug interaction studies in future development phases.
In conclusion, 2-Butanone, 4-hydroxy-4-phenyl- represents a multifaceted compound with expanding applications in pharmaceutical development. Current research directions include optimizing its synthetic scalability, exploring structure-activity relationships of derivatives, and advancing its translational potential in CNS disorders and inflammation-related conditions. The compound's unique chemical properties continue to make it a valuable subject for interdisciplinary research at the chemistry-biology interface.
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